molecular formula C17H20N4O2S B2992529 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034452-84-9

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2992529
CAS No.: 2034452-84-9
M. Wt: 344.43
InChI Key: UWWNKTUUQNCGJF-UHFFFAOYSA-N
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Description

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a synthetic small molecule featuring a fused bicyclic pyrazolo[1,5-a]pyridine core linked via a methanone bridge to a piperazine ring substituted with a thiophene-2-carbonyl group. The thiophene group introduces sulfur-mediated interactions, which may enhance binding affinity to specific biological targets.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWNKTUUQNCGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a novel hybrid molecule that combines the tetrahydropyrazolo moiety with a thiophene-based piperazine. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The tetrahydropyrazolo[1,5-a]pyridine core is known for its role in modulating enzyme activity and receptor interactions. These interactions can lead to various therapeutic effects depending on the target proteins involved. For instance, compounds with similar structures have shown promise as enzyme inhibitors and receptor ligands .

Antimicrobial Activity

Recent studies have highlighted the potential of tetrahydropyrazolo derivatives as antimicrobial agents . These compounds have demonstrated significant activity against various pathogens, including bacteria and fungi. For example, derivatives similar to the compound have been evaluated for their antibacterial properties against Mycobacterium tuberculosis, showing IC90 values ranging from 3.73 to 4.00 μM .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Research indicates that tetrahydropyrazolo[1,5-a]pyridine-fused chlorins exhibit impressive photosensitizing abilities against melanoma cells. These studies found that specific derivatives can induce apoptosis and necrosis in human melanoma cells .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, the compound may act as an enzyme inhibitor . The pyrazolo[1,5-a]pyridine scaffold has been associated with various enzymatic activities that could be targeted for therapeutic benefits .

Study 1: Antitubercular Activity

A study synthesized a series of substituted piperazine derivatives that included the tetrahydropyrazolo structure. Among these compounds, several exhibited significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This highlights the potential for developing new treatments for tuberculosis using derivatives of this compound.

Study 2: Anticancer Efficacy

In another investigation focused on photodynamic therapy, tetrahydropyrazolo derivatives were tested against melanoma cell lines. The results indicated that certain modifications to the chlorin structure enhanced hydrophilicity and increased cytotoxicity against human melanoma cells . The study concluded that these compounds could provide a viable approach to overcoming resistance in melanotic melanoma treatments.

Data Summary Table

Biological Activity Target Organism/Cell Line IC50/IC90 Values Study Reference
AntitubercularMycobacterium tuberculosisIC50: 1.35 - 2.18 μM
AnticancerHuman melanoma (A375)Nanomolar activity
Enzyme inhibitionVarious enzymesNot specified

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

Compound A is compared to analogs with modifications at the piperazine substituent:

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone replaces the thiophene-2-carbonyl group with a trifluoromethylphenyl moiety. The trifluoromethyl group increases lipophilicity (logP) and metabolic stability but may reduce solubility compared to Compound A .
  • Compound B (): 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone introduces a phenethyl linker with a trifluoromethyl group.

Core Heterocyclic Modifications

  • Compound C (): {3-[(4-Benzyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}{5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}methanone substitutes the pyridine core with pyrimidine, enlarging the aromatic surface area for π-π interactions. The benzyl-triazolyl group adds steric bulk, which may hinder blood-brain barrier penetration compared to Compound A .
  • Compound D (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate replaces the pyrazolo-pyridine core with imidazo-pyridine. The nitro and cyano groups enhance polarity, improving aqueous solubility but increasing metabolic susceptibility .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Piperazine Substituent Molecular Weight Key Features
Compound A Pyrazolo[1,5-a]pyridine Thiophene-2-carbonyl ~393.4* Moderate solubility, sulfur interactions
Compound 21 Pyrazolo[1,5-a]pyridine 4-(Trifluoromethyl)phenyl ~424.4 High lipophilicity, metabolic stability
Compound B Pyrazolo[1,5-a]pyridine Phenethyl trifluoromethyl 420.4 Conformational flexibility
Compound C Pyrazolo[1,5-a]pyrimidine Benzyl-triazolylmethyl 533.68 Bulky substituents, reduced permeability
Compound D Imidazo[1,2-a]pyridine Nitrophenyl, cyano, esters ~575.6 High polarity, metabolic liability

*Calculated based on molecular formula C₁₇H₁₉N₅O₂S.

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